4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Overview
Description
7-Chloro-4-(piperazin-1-yl)quinoline is a significant compound in medicinal chemistry, known for its diverse biological activities. It serves as a potent sirtuin inhibitor and also inhibits serotonin uptake . This compound exhibits antimalarial activity against Plasmodium falciparum strains, making it a valuable asset in the fight against malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 4,7-dichloroquinoline with piperazine in a methanolic solution . The reaction conditions include maintaining the solution at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced control over temperature, pressure, and pH to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varied pharmacological properties.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
7-Chloro-4-(piperazin-1-yl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets:
Sirtuin Inhibition: The compound inhibits sirtuins, which are involved in regulating cellular processes such as aging, transcription, and apoptosis.
Serotonin Uptake Inhibition: By inhibiting serotonin uptake, the compound can affect neurotransmitter levels, potentially influencing mood and behavior.
Antimalarial Activity: The compound’s antimalarial activity is attributed to its ability to interfere with the parasite’s life cycle, leading to its death.
Comparison with Similar Compounds
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline stands out due to its potent sirtuin inhibition and antimalarial activity. While similar compounds may share some biological activities, the unique combination of properties in 7-Chloro-4-(piperazin-1-yl)quinoline makes it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRIWLHHEZDTHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC23C1(O2)CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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